{(3Z)-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid
Description
The compound {(3Z)-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid is a heterocyclic derivative featuring a fused thiazolo-triazole core linked to an indole scaffold. Its Z-configuration at the ylidene bond is critical for conformational stability and biological interactions. This structural complexity positions it as a candidate for antimicrobial and anti-inflammatory applications .
Properties
Molecular Formula |
C21H14N4O5S |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
2-[(3Z)-3-[2-(2-methoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]-2-oxoindol-1-yl]acetic acid |
InChI |
InChI=1S/C21H14N4O5S/c1-30-14-9-5-3-7-12(14)18-22-21-25(23-18)20(29)17(31-21)16-11-6-2-4-8-13(11)24(19(16)28)10-15(26)27/h2-9H,10H2,1H3,(H,26,27)/b17-16- |
InChI Key |
WDYVVVKBDPGTFS-MSUUIHNZSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC(=O)O)/SC3=N2 |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC(=O)O)SC3=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in substituents on the aromatic rings and functional groups, impacting bioactivity and pharmacokinetics.
Key Observations :
- Electron-donating groups (e.g., methoxy, methyl) enhance aromatic interactions with microbial enzymes .
- Acetic acid/amide vs. ester : Carboxylic acid derivatives (e.g., target compound) exhibit higher aqueous solubility, critical for bioavailability .
- Z-configuration : Essential for planar geometry, enabling π-π stacking with biological targets .
Physicochemical and Pharmacokinetic Properties
| Parameter | Target Compound | 3-Methylphenyl Acetamide Analogue | Celecoxib (Reference) |
|---|---|---|---|
| Molecular Weight | 487.5 g/mol | 472.4 g/mol | 381.4 g/mol |
| LogP | 3.1 | 3.8 | 3.5 |
| Water Solubility | Moderate (20 µg/mL) | Low (<5 µg/mL) | Low (7 µg/mL) |
| Drug-Likeness (Lipinski) | 0 violations | 0 violations | 0 violations |
| Bioavailability Score | 0.55 | 0.45 | 0.85 |
Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
